2-氨基-3-氯-5-硝基苯三氟化物

描述

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-chloro-5-nitrobenzotrifluoride involves nucleophilic substitution reactions and catalytic reductions. For instance, a novel fluorinated bis(ether amine) monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride with 2,3-dihydroxynaphthalene, followed by reduction with hydrazine and Pd/C . Similarly, a fluorinated diamine monomer was synthesized by reacting 2-chloro-5-nitrobenzotrifluoride with tert-butylhydroquinone, followed by a similar reduction process . These synthetic routes are crucial for developing new compounds with potential applications in materials science.

Molecular Structure Analysis

The molecular structure of compounds derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride is confirmed using various spectroscopic techniques. In the case of triazine derivatives, the structure was confirmed by IR, 1H NMR, 19F NMR, mass spectral data, and elemental analysis . The crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid, have been determined using X-ray crystallography, revealing specific hydrogen bonding patterns and space group information .

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-chloro-5-nitrobenzotrifluoride derivatives are primarily focused on the synthesis of polyimides and other polymers. These reactions include nucleophilic aromatic substitution and subsequent polycondensation with various aromatic dianhydrides . The reactivity of these compounds is essential for creating materials with desirable physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride are notable for their potential applications. The synthesized polyimides exhibit high solubility in organic solvents, transparency, and good tensile strength . They also show high thermal stability, with glass transition temperatures ranging from 245 to 300°C and decomposition temperatures above 500°C . The dielectric constants and moisture absorption rates of these materials are low, making them suitable for electronic applications .

科学研究应用

抗病毒化合物合成:2-氨基-3-氯-5-硝基苯三氟化物用于合成二取代苯并咪唑核糖核苷,该化合物显示出潜在的抗病毒特性。一项研究表明,这些化合物可能对人类巨细胞病毒 (HCMV) 和 1 型单纯疱疹病毒具有活性,突显了它们在抗病毒药物开发中的潜力 (Zou, Ayres, Drach, & Townsend, 1996).

聚酰亚胺合成:这种化学物质是合成各种芳香族聚酰亚胺的关键中间体。研究表明,这些聚酰亚胺具有优异的热稳定性、良好的机械性能和低介电常数,使其适用于电子和航空航天工业。例如,由 2-氨基-3-氯-5-硝基苯三氟化物衍生的氟化聚酰亚胺显示出显着的溶解性和透光率,以及高热稳定性 (Yang, Su, & Wu, 2004).

杀虫剂合成:它已被用于合成氯虫苯甲酰胺,这是一种广泛使用的杀虫剂。这种化合物对各种害虫有效,是农业害虫管理中的重要工具 (Yi-fen, Ai-xia, & Yafei, 2010).

环境分析:2-氨基-3-氯-5-硝基苯三氟化物衍生物已在地下水样品中检测和分析。这表明其作为环境污染物的潜在作用,需要在环境研究中进行监测和分析 (Lava, Aimo, Menegus, Pojana, & Marcomini, 2013).

氨基苯并恶唑衍生物合成:它参与 2-氨基苯并恶唑衍生物的合成,这些化合物在药物和有机材料中具有潜在应用 (Simov & Davidkov, 1981).

安全和危害

This compound is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

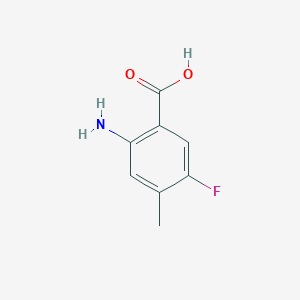

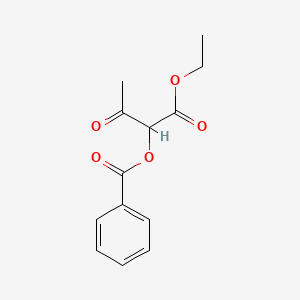

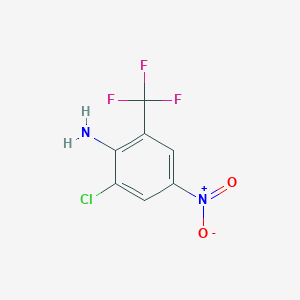

IUPAC Name |

2-chloro-4-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJODFSUXHFZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549401 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-5-nitrobenzotrifluoride | |

CAS RN |

400-67-9 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)